
4-(Pyrrol-1-ylmethyl)pyridine;2,4,6-trinitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Pyrrol-1-ylmethyl)pyridine;2,4,6-trinitrophenol is a compound that combines two distinct chemical entities: 4-(Pyrrol-1-ylmethyl)pyridine and 2,4,6-trinitrophenol. 4-(Pyrrol-1-ylmethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a pyrrole group, which can be used in various organic synthesis reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trinitrophenol typically involves the nitration of phenol using concentrated nitric acid and sulfuric acid . The reaction proceeds through the formation of intermediate nitrophenols, which are further nitrated to yield 2,4,6-trinitrophenol. The reaction conditions require careful control of temperature and acid concentrations to ensure high yields and minimize by-products.
For 4-(Pyrrol-1-ylmethyl)pyridine, the synthesis can be achieved through the reaction of pyridine with pyrrole in the presence of a suitable catalyst. This reaction often involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrrole, facilitating its nucleophilic attack on the pyridine ring .
Industrial Production Methods
Industrial production of 2,4,6-trinitrophenol involves large-scale nitration processes with stringent safety measures due to its explosive nature . The production facilities are designed to handle the exothermic nature of the nitration reaction and to ensure the safe disposal of waste acids.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Trinitrophenol undergoes various chemical reactions, including:
Reduction: It can be reduced to picramic acid using reducing agents like sodium sulfide.
Substitution: It can participate in electrophilic substitution reactions due to the electron-withdrawing nitro groups.
4-(Pyrrol-1-ylmethyl)pyridine can undergo:
Electrophilic substitution: The pyrrole ring can be substituted at the 2-position due to its electron-rich nature.
Nucleophilic addition: The pyridine ring can participate in nucleophilic addition reactions.
Common Reagents and Conditions
Reduction of 2,4,6-Trinitrophenol: Sodium sulfide or other mild reducing agents.
Substitution Reactions: Bromine water for bromination, nitric acid for nitration.
Major Products
Reduction of 2,4,6-Trinitrophenol: Picramic acid.
Substitution of 4-(Pyrrol-1-ylmethyl)pyridine: Various substituted pyrrole derivatives
Wissenschaftliche Forschungsanwendungen
2,4,6-Trinitrophenol is widely used in:
Explosives: Due to its high explosive power.
Dyes: As a yellow dye in various applications.
Medical Treatments: Historically used as an antiseptic and burn treatment.
4-(Pyrrol-1-ylmethyl)pyridine is used in:
Organic Synthesis: As a building block for more complex molecules.
Wirkmechanismus
The mechanism of action for 2,4,6-trinitrophenol involves its ability to undergo redox reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to its antiseptic properties .
For 4-(Pyrrol-1-ylmethyl)pyridine, its mechanism of action in organic synthesis involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Another nitroaromatic explosive with similar properties but different applications.
2,4-Dinitrophenol: Less explosive but used in different industrial applications.
Uniqueness
2,4,6-Trinitrophenol is unique due to its high explosive power and its historical use in medical treatments . 4-(Pyrrol-1-ylmethyl)pyridine is unique due to its dual heterocyclic structure, which provides versatility in organic synthesis .
Eigenschaften
CAS-Nummer |
88297-20-5 |
|---|---|
Molekularformel |
C16H13N5O7 |
Molekulargewicht |
387.30 g/mol |
IUPAC-Name |
4-(pyrrol-1-ylmethyl)pyridine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C10H10N2.C6H3N3O7/c1-2-8-12(7-1)9-10-3-5-11-6-4-10;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-8H,9H2;1-2,10H |
InChI-Schlüssel |
JMWJLDVHXUVABX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C=C1)CC2=CC=NC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


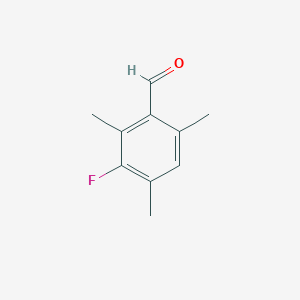
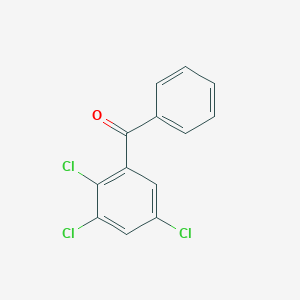

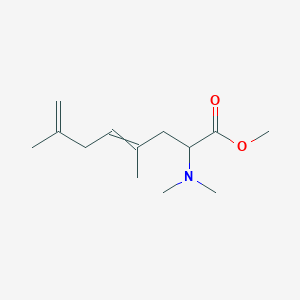
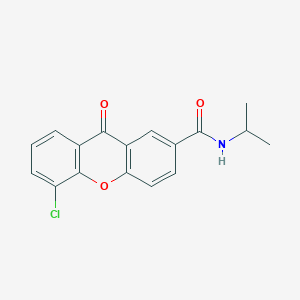
![17-[2-(4-Methylbenzene-1-sulfonyl)hydrazinylidene]androst-5-en-3-yl acetate](/img/structure/B14387776.png)
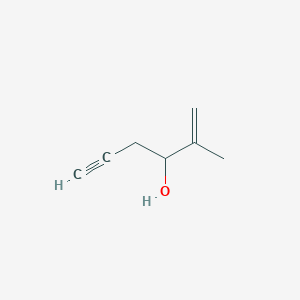
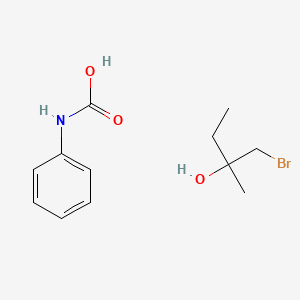

![5-Methyl-4,5,6,7,8,9-hexahydro-4,8-methano[1,3]thiazolo[4,5-c]azocine](/img/structure/B14387802.png)
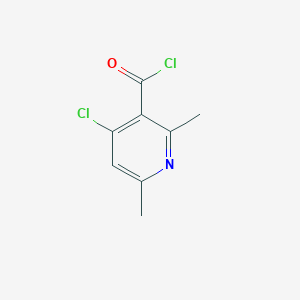
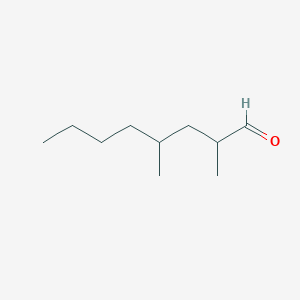

![Piperidine, 1-ethyl-4-[4-(4-methoxyphenyl)-2-thiazolyl]-](/img/structure/B14387839.png)
